molecular formula C8H16O2 B1345966 2-Ethyl-4-methylpentanoic acid CAS No. 108-81-6

2-Ethyl-4-methylpentanoic acid

Cat. No. B1345966
CAS RN: 108-81-6
M. Wt: 144.21 g/mol
InChI Key: XTCNGAJYWUIFFB-UHFFFAOYSA-N
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Description

2-Ethyl-4-methylpentanoic acid is an organic compound with the molecular formula C8H16O2 . It has an average mass of 144.211 Da and a mono-isotopic mass of 144.115036 Da . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-4-methylpentanoic acid consists of 8 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C8H16O2/c1-4-7(8(9)10)5-6(2)3/h6-7H,4-5H2,1-3H3,(H,9,10) .


Physical And Chemical Properties Analysis

2-Ethyl-4-methylpentanoic acid has a density of 0.9±0.1 g/cm3, a boiling point of 230.6±8.0 °C at 760 mmHg, and a flash point of 104.8±9.8 °C . It has a molar refractivity of 40.6±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 156.0±3.0 cm3 .

Scientific Research Applications

Safety Assessment and Toxicity

  • 4-Methylpentanoic Acid in Fragrance Ingredient Safety : 4-Methylpentanoic acid, a closely related compound to 2-Ethyl-4-methylpentanoic acid, has been evaluated for various toxicities including genotoxicity, reproductive toxicity, and skin sensitization. It was found not to be genotoxic and had a margin of exposure (MOE) >100 for repeated dose toxicity and reproductive toxicity endpoints. It is also not expected to be phototoxic or photoallergenic and is below the threshold for local respiratory toxicity. Environmental safety assessments found it not to be persistent, bioaccumulative, and toxic (Api et al., 2020).

Analytical Chemistry Applications

  • Detection in Wine and Alcoholic Beverages : A method has been developed to analyze 2-methylpentanoic, 3-methylpentanoic, and 4-methylpentanoic acids, along with cyclohexanecarboxylic acid in wine and other alcoholic beverages. This method, involving solid phase extraction and gas chromatography-mass spectrometry, can detect these acids at very low levels and is applicable to various types of wines and alcoholic beverages, indicating their potential role in flavor and aroma (Gracia-Moreno et al., 2015).

Synthesis and Chemical Reactions

  • Synthesis of 3-Methylpentanoic Acid : A study outlines the synthesis of 3-methylpentanoic acid, demonstrating the chemical processes and reactions involved in the production of this compound, which is structurally similar to 2-Ethyl-4-methylpentanoic acid. The synthesis involves steps such as alkylation and decarboxylation (Vliet et al., 2003).

Contribution to Wine Aroma

  • Role in Wine Aroma : Studies on 2-hydroxy-4-methylpentanoic acid and its esters in wine have shown that they contribute significantly to the wine's aroma, particularly its fruity character. The concentration of these compounds in wine can vary with age and type of wine. Their sensory profiles have been associated with descriptors like blackberry and fresh fruit (Lytra et al., 2015; Lytra et al., 2017).

Safety And Hazards

The safety information for 2-Ethyl-4-methylpentanoic acid indicates that it is potentially dangerous. The hazard statements include H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .

properties

IUPAC Name

2-ethyl-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-7(8(9)10)5-6(2)3/h6-7H,4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCNGAJYWUIFFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40881254
Record name Pentanoic acid, 2-​ethyl-​4-​methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40881254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-4-methylpentanoic acid

CAS RN

108-81-6
Record name 2-Ethyl-4-methylpentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valeric acid, 2-ethyl-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanoic acid, 2-​ethyl-​4-​methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40881254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethyl-4-methylpentanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
M Oba, M Tanaka, M Kurihara… - Helvetica chimica …, 2002 - Wiley Online Library
An optically active (S)‐α‐ethylleucine ((S)‐αEtLeu) as a chiral α‐ethylated α,α‐disubstituted α‐amino acid was synthesized by means of a chiral acetal auxiliary of (R,R)‐cyclohexane‐1,…
Number of citations: 34 onlinelibrary.wiley.com
M Michaelis, UR Michaelis, I Fleming, T Suhan… - Molecular …, 2004 - ASPET
… effective, the influence of 2-ethyl-4-methylpentanoic acid, an anticonvulsive active VPA derivative, was investigated. 2-Ethyl-4-methylpentanoic acid did not influence accumulation of …
Number of citations: 293 molpharm.aspetjournals.org
M Oba, M Tanaka, M Kurihara, H Suemune - Helvetica Chimica Acta, 2002 - cir.nii.ac.jp
Conformation of Peptides Containing a Chiral -Ethylated ,-Disubstituted -Amino Acid: (S)--Ethylleucine (=(2S)-2-Amino-2-ethyl-4-methylpentanoic Acid) within Sequences of Dimethylglycine and …
Number of citations: 1 cir.nii.ac.jp
NA Brown - Alternatives to Laboratory Animals, 2002 - journals.sagepub.com
… -4-pentynoic acid (4-yn-VPA), salicylic acid sodium salt; and Class 1 — acrylamide, D-(+)-camphor, dimethyl phthalate, diphenhydramine hydrochloride, 2-ethyl-4-methylpentanoic acid (…
Number of citations: 133 journals.sagepub.com
M Jergil, M Forsberg, H Salter, K Stockling… - Toxicological …, 2011 - academic.oup.com
… Compared with the nonteratogenic analog 2-ethyl-4-methylpentanoic acid, VPA and the teratogenic VPA analog (S)-2-pentyl-4-pentynoic acid deregulated a much larger number of …
Number of citations: 53 academic.oup.com
VC de Leeuw, EVS Hessel, AH Piersma - Toxicology Letters, 2019 - Elsevier
… by valproic acid and 2- ethylhexanoic acid, but not by 2-ethyl-4-methylpentanoic acid. … ), 2-ethylhexanoic acid (EHA) and 2-ethyl-4-methylpentanoic acid (EMPA), were chosen based on …
Number of citations: 10 www.sciencedirect.com
N Terbach, RSB Williams - Biochemical Society Transactions, 2009 - portlandpress.com
… (b) Altered branching patterns for VPA show changes in therapeutic efficacy and cell signalling regulation, with compounds such as PIA, VCA, 2E4M (2-ethyl-4-methylpentanoic acid) …
Number of citations: 162 portlandpress.com
K Brotzmann, SE Escher, P Walker, T Braunbeck - Archives of Toxicology, 2022 - Springer
… were predicted to show a positive hepatotoxic potency in the zebrafish embryo although, similar to 2-ethylbutyric acid and 2-methylhexanoic acid, 2-ethyl-4-methylpentanoic acid was …
Number of citations: 3 link.springer.com
G Rönndahl, S Mönkemeyer, S Schulze… - American journal of …, 2006 - Wiley Online Library
… Of the 13 compounds tested, 4 exhibited significant HbF inducing activity: (±)-2-ethyl-4-methylpentanoic acid, (S)-2-pentyl-4-pentynoic acid as well as its racemate (±)-2-pentyl-4-…
Number of citations: 12 onlinelibrary.wiley.com
M Michaelis, N Köhler, A Reinisch, D Eikel… - Biochemical …, 2004 - Elsevier
Valproic acid (2-propylpentanoic acid, VPA), an effective inhibitor of histone deacetylases (HDAC) is used for the treatment of epilepsia. In this study, structure–activity relationships for …
Number of citations: 34 www.sciencedirect.com

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